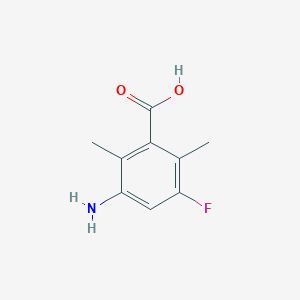
3-Amino-5-fluoro-2,6-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-fluoro-2,6-dimethylbenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of an amino group, a fluorine atom, and two methyl groups attached to a benzoic acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-2,6-dimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,6-dimethylbenzoic acid, followed by reduction to introduce the amino group. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by fluorination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
化学反応の分析
Types of Reactions
3-Amino-5-fluoro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) are typical methods.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3-Amino-5-fluoro-2,6-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential as a bioactive molecule in drug discovery.
Medicine: Investigated for its potential use in developing pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-Amino-5-fluoro-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-methylbenzoic acid
- 3-Fluoro-2,6-dimethylbenzoic acid
- 5-Fluoro-3-hydroxy-2-methylbenzoic acid
Uniqueness
3-Amino-5-fluoro-2,6-dimethylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the same aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
3-amino-5-fluoro-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-4-6(10)3-7(11)5(2)8(4)9(12)13/h3H,11H2,1-2H3,(H,12,13) |
InChIキー |
JCOLZBZWNHLBNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1N)F)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


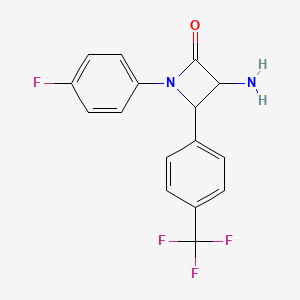
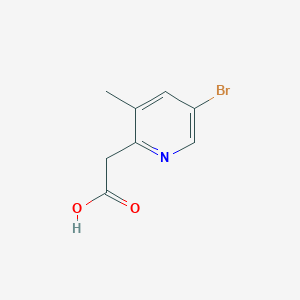
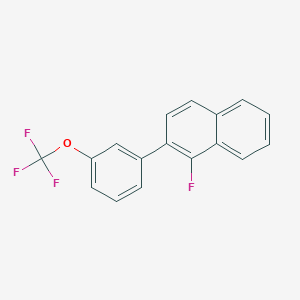

![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)

![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
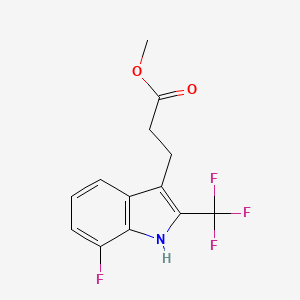
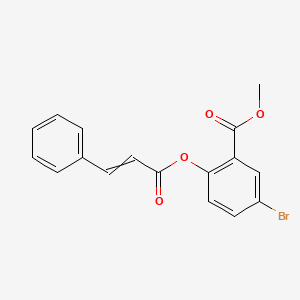
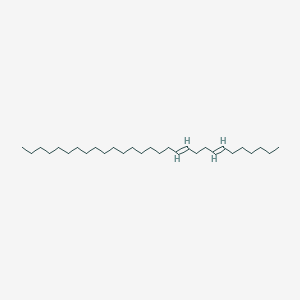
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)
